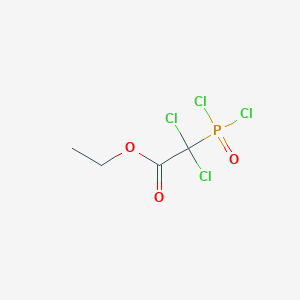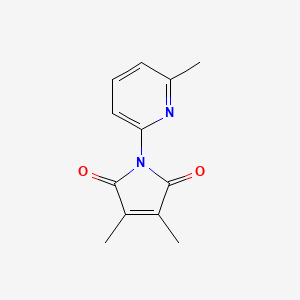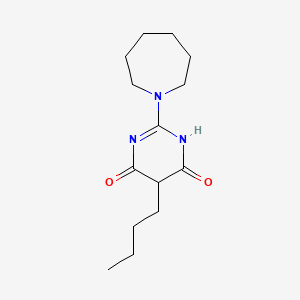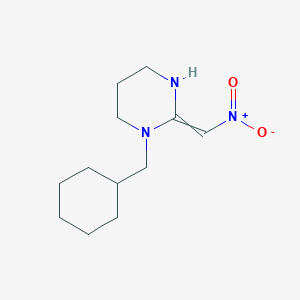
Ethyl dichloro(dichlorophosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dichloro(dichlorophosphoryl)acetate is an organophosphorus compound characterized by the presence of both ester and phosphoryl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl dichloro(dichlorophosphoryl)acetate typically involves the reaction of ethyl acetate with phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes chlorination to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactor systems, such as microreactors, can enhance the yield and purity of the product by providing better heat and mass transfer conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl acetate and dichlorophosphoric acid.
Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols to form substituted products.
Reduction: The compound can be reduced to form ethyl phosphonate derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Nucleophilic Substitution: Amines, alcohols, or thiols under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Ethyl acetate and dichlorophosphoric acid.
Nucleophilic Substitution: Substituted phosphoric esters.
Reduction: Ethyl phosphonate derivatives.
Applications De Recherche Scientifique
Ethyl dichloro(dichlorophosphoryl)acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphoryl groups into organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of phosphorylated drugs and prodrugs.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Material Science: The compound is used in the preparation of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl dichloro(dichlorophosphoryl)acetate involves the interaction of its phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which can further undergo various chemical transformations. The molecular targets include hydroxyl, amino, and thiol groups in organic molecules.
Comparaison Avec Des Composés Similaires
Ethyl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds such as:
Ethyl dichlorophosphate: Similar in structure but lacks the ester functional group.
Dichlorophosphoric acid: Contains the phosphoryl group but lacks the ethyl ester moiety.
Ethyl phosphonate: Contains the ethyl group but has different reactivity due to the absence of chlorine atoms.
Propriétés
Numéro CAS |
61264-34-4 |
|---|---|
Formule moléculaire |
C4H5Cl4O3P |
Poids moléculaire |
273.9 g/mol |
Nom IUPAC |
ethyl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C4H5Cl4O3P/c1-2-11-3(9)4(5,6)12(7,8)10/h2H2,1H3 |
Clé InChI |
UFJYTLFTXWYDLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)




![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)


